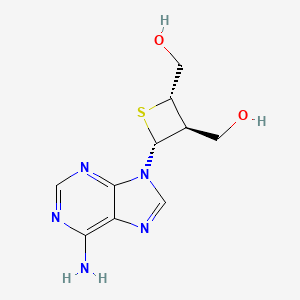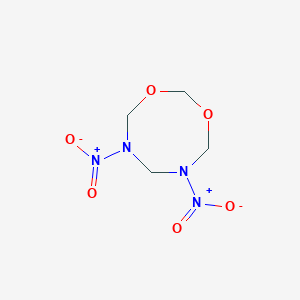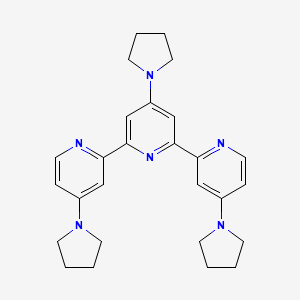![molecular formula C19H20ClN3O2S B14254451 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride CAS No. 182202-69-3](/img/structure/B14254451.png)
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an imidazo4,5-dbenzazepine core with a sulfonyl group and a methylphenyl substituent. It is often used in the synthesis of various pharmaceuticals and as a research tool in chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with an amine and a sulfonyl chloride under acidic or basic conditions. The reaction is often carried out in a solvent like dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the aromatic rings or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Hydrogen gas, palladium on carbon
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
Aplicaciones Científicas De Investigación
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway .
Comparación Con Compuestos Similares
Similar Compounds
Conivaptan: A vasopressin receptor antagonist with a similar imidazobenzazepine core.
Tosylmethyl isocyanide (TosMIC): Used in the synthesis of imidazole derivatives with similar structural features.
Uniqueness
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonyl and methylphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
182202-69-3 |
|---|---|
Fórmula molecular |
C19H20ClN3O2S |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C19H19N3O2S.ClH/c1-13-7-9-15(10-8-13)25(23,24)22-12-11-17-19(21-14(2)20-17)16-5-3-4-6-18(16)22;/h3-10H,11-12H2,1-2H3,(H,20,21);1H |
Clave InChI |
UUAZQDCJPBUZJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)


![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)



![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)

![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)


